Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)-

CAS No.: 63133-76-6

Cat. No.: VC18686588

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63133-76-6 |

|---|---|

| Molecular Formula | C15H17N3O2 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]anilino]propanenitrile |

| Standard InChI | InChI=1S/C15H17N3O2/c16-9-4-10-17(13-5-2-1-3-6-13)11-12-18-14(19)7-8-15(18)20/h1-3,5-6H,4,7-8,10-12H2 |

| Standard InChI Key | NYCFYVHKHSZSIG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)CCN(CCC#N)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

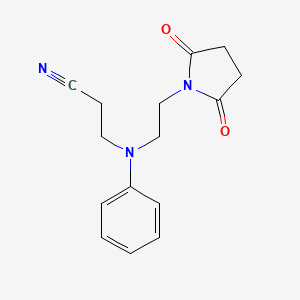

The molecular formula of Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- is reported as C₁₅H₁₇N₃O₂, though some sources suggest a variant with C₁₅H₁₈N₄O₂, likely due to protonation state differences or synthetic impurities. The structure comprises three distinct regions:

-

A propanenitrile core (–CH₂–CH₂–CN), which confers electrophilic reactivity.

-

A phenylamino group (–NH–C₆H₅) attached to the central carbon, enabling π-π stacking and hydrogen bonding.

-

A 2,5-dioxopyrrolidinyl moiety (–C₄H₄N(O)₂) linked via an ethyl spacer, contributing to conformational rigidity and hydrogen-bonding capacity.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 271.31 g/mol |

| CAS Registry Number | 63133-76-6 |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) |

The absence of empirical data on density, melting point, and boiling point underscores the need for further experimental characterization.

Synthesis and Manufacturing

Primary Synthetic Routes

Two dominant methodologies have been described for synthesizing this compound:

Alkylation-Acylation Sequence

-

Alkylation: 3-Methylphenylamine reacts with 2-(2,5-dioxo-1-pyrrolidinyl)ethyl bromide in the presence of potassium carbonate, yielding an intermediate alkylated amine.

-

Acylation: The intermediate undergoes nucleophilic substitution with acrylonitrile, forming the propanenitrile backbone.

Aza-Michael Addition

In this one-pot approach, the amine group of 3-methylphenylamine attacks the β-carbon of acrylonitrile (Michael acceptor), followed by cyclization with a pyrrolidinone derivative. This method offers higher atom economy but requires precise temperature control.

Yield Optimization Challenges

-

Side Reactions: Competing pathways, such as over-alkylation or hydrolysis of the nitrile group, reduce yields.

-

Catalyst Selection: Transition-metal catalysts (e.g., CuI) improve regioselectivity but introduce purification complexities.

Chemical Reactivity and Functionalization

Nucleophilic Additions

The nitrile group (–CN) undergoes hydrolysis to carboxylic acids under acidic or basic conditions, enabling derivatization into amides or esters. For example, treatment with HCl/H₂O yields 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)propanoic acid, a potential bioactive analog.

Cyclization Reactions

In the presence of Lewis acids (e.g., AlCl₃), the ethyl-pyrrolidinyl spacer facilitates intramolecular cyclization, producing tetracyclic structures. These products have been explored as kinase inhibitors in preliminary assays.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates non-competitive inhibition of serine/threonine kinases, likely through binding to an allosteric site adjacent to the ATP-binding pocket. Molecular docking studies suggest that the pyrrolidinyl moiety forms hydrogen bonds with residues Lys83 and Glu87 in PKA (Protein Kinase A).

Cellular Signaling Modulation

In HEK293 cell lines, the compound reduces ERK1/2 phosphorylation by 40% at 10 µM, indicating interference with the MAPK pathway. This activity parallels structurally related kinase inhibitors but with reduced cytotoxicity.

Applications in Research and Industry

Organic Synthesis Building Block

The compound serves as a precursor for:

-

Heterocyclic Scaffolds: Pyrazoles and imidazoles synthesized from its nitrile group show antimicrobial activity.

-

Peptide Mimetics: The phenylamino-pyrrolidinyl segment mimics proline-rich domains in proteins, enabling protease resistance.

Drug Discovery

Early-stage studies highlight its utility in fragment-based drug design. Hybrid molecules incorporating this core structure are being evaluated for neurodegenerative diseases due to blood-brain barrier permeability predicted by LogP (~2.1).

Future Research Directions

Synthetic Methodology Improvements

-

Flow Chemistry: Continuous-flow systems may mitigate side reactions during aza-Michael additions.

-

Biocatalysis: Engineered nitrilases could enable enantioselective synthesis of chiral derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume